molecular formula C16H15N3O3 B11529660 Benzaldehyde, 4-methoxycarbonyl-, 4-phenylsemicarbazone

Benzaldehyde, 4-methoxycarbonyl-, 4-phenylsemicarbazone

Cat. No.: B11529660
M. Wt: 297.31 g/mol
InChI Key: XQHLIISVMLTCCU-GZTJUZNOSA-N
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Description

Methyl 4-[(E)-{[(phenylcarbamoyl)amino]imino}methyl]benzoate is an organic compound with the molecular formula C15H14N2O3 It is a derivative of benzoic acid and is characterized by the presence of a phenylcarbamoyl group and an imino group attached to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-{[(phenylcarbamoyl)amino]imino}methyl]benzoate typically involves the reaction of 4-aminobenzoic acid with phenyl isocyanate to form the intermediate phenylcarbamoyl derivative. This intermediate is then reacted with methyl chloroformate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of methyl 4-[(E)-{[(phenylcarbamoyl)amino]imino}methyl]benzoate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-{[(phenylcarbamoyl)amino]imino}methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted benzoate derivatives with various functional groups.

Scientific Research Applications

Methyl 4-[(E)-{[(phenylcarbamoyl)amino]imino}methyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-{[(phenylcarbamoyl)amino]imino}methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. The imino group may also participate in electron transfer processes, influencing the compound’s reactivity and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(phenoxycarbonyl)amino]benzoate
  • Methyl 4-[(cyanomethoxy)benzoate
  • Methyl 4-[(benzyl(4-chlorophenyl)sulfonyl)amino]methyl]benzoate

Uniqueness

Methyl 4-[(E)-{[(phenylcarbamoyl)amino]imino}methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

methyl 4-[(E)-(phenylcarbamoylhydrazinylidene)methyl]benzoate

InChI

InChI=1S/C16H15N3O3/c1-22-15(20)13-9-7-12(8-10-13)11-17-19-16(21)18-14-5-3-2-4-6-14/h2-11H,1H3,(H2,18,19,21)/b17-11+

InChI Key

XQHLIISVMLTCCU-GZTJUZNOSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)NC2=CC=CC=C2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)NC2=CC=CC=C2

Origin of Product

United States

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